Clofazimine is a natural product found in Streptomyces hygroscopicus with data available.
A fat-soluble riminophenazine dye used for the treatment of leprosy. It has been used investigationally in combination with other antimycobacterial drugs to treat Mycobacterium avium infections in AIDS patients. Clofazimine also has a marked anti-inflammatory effect and is given to control the leprosy reaction, erythema nodosum leprosum. (From AMA Drug Evaluations Annual, 1993, p1619)
Clofazimine
CAS No.: 2030-63-9
VCID: VC0524004
Molecular Formula: C27H22Cl2N4
Molecular Weight: 473.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Clofazimine is a riminophenazine antimicrobial compound primarily used in the treatment of leprosy. It is sold under the brand name Lamprene and is often administered in combination with other drugs like rifampicin and dapsone . Clofazimine has a molecular formula of C27H22Cl2N4 and a molecular weight of 473.4 g/mol . Mechanism of ActionClofazimine works by binding to the guanine bases of bacterial DNA, which inhibits bacterial proliferation by disrupting DNA replication. Additionally, it enhances the activity of bacterial phospholipase A2, leading to the accumulation of lysophospholipids that are toxic to bacteria . Clofazimine also acts as a functional inhibitor of acid sphingomyelinase (FIASMA) . Leprosy TreatmentClofazimine is primarily used in the treatment of multi-bacillary leprosy, often in combination with rifampicin and dapsone . Its effectiveness in treating leprosy has been well established, although its use is sometimes limited due to skin discoloration side effects, particularly in light-skinned patients . Efficacy in MDR-TBA meta-analysis involving 3219 patients from eight studies demonstrated that clofazimine-containing regimens for MDR-TB resulted in higher treatment completion rates and lower treatment failure rates compared to regimens without clofazimine . The relative risk (RR) for treatment completion was 1.185 (95% CI 1.060-1.325, P = .003), and the RR for treatment failure was 0.598 (95% CI 0.473-0.756, P < .001) . Animal StudiesIn mouse models of tuberculosis, clofazimine has shown potential to shorten the duration of TB chemotherapy. Mice receiving clofazimine-containing regimens had significantly lower bacterial counts in lungs and spleens compared to those on standard regimens, suggesting enhanced bactericidal activity . Adverse EffectsOne of the most common adverse effects of clofazimine is skin discoloration, which can range from red to brown and is often long-lasting. The incidence of skin discoloration varies widely among patients, reported between 10.4% and 94.3% in some studies . Metabolism and PharmacokineticsClofazimine has a biological half-life of approximately 70 days. It tends to accumulate in tissues, forming crystal-like aggregates in the intestinal mucosa, liver, spleen, and lymph nodes, as observed in autopsies . |
---|---|
CAS No. | 2030-63-9 |
Product Name | Clofazimine |
Molecular Formula | C27H22Cl2N4 |
Molecular Weight | 473.4 g/mol |
IUPAC Name | N,5-bis(4-chlorophenyl)-3-propan-2-yliminophenazin-2-amine |
Standard InChI | InChI=1S/C27H22Cl2N4/c1-17(2)30-24-16-27-25(15-23(24)31-20-11-7-18(28)8-12-20)32-22-5-3-4-6-26(22)33(27)21-13-9-19(29)10-14-21/h3-17,31H,1-2H3 |
Standard InChIKey | WDQPAMHFFCXSNU-UHFFFAOYSA-N |
SMILES | CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)Cl |
Canonical SMILES | CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)Cl |
Appearance | Reddish-brown solid powder. |
Melting Point | 210 - 212 °C |
Physical Description | Solid |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | 1.51e-03 g/L |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | B 663 B-663 B663 Clofazimine G 30,320 G-30,320 G30,320 Lamprene N,5-Bis(4-chlorophenyl)-3,5-dihydro-3-((1-methylethyl)imino)-2-phenazinamine |
Reference | 1: Ferro BE, Meletiadis J, Wattenberg M, de Jong A, van Soolingen D, Mouton JW, van Ingen J. Clofazimine prevents the regrowth of Mycobacterium abscessus and Mycobacterium avium type strains exposed to amikacin and clarithromycin. Antimicrob Agents Chemother. 2015 Dec 7. pii: AAC.02615-15. [Epub ahead of print] PubMed PMID: 26643335. 2: Jarand J, Davis JP, Cowie RL, Field SK, Fisher DA. Long Term Follow Up Of Mycobacterium Avium Complex Lung Disease In Patients Treated With Regimens Including Clofazimine and/or Rifampin. Chest. 2015 Oct 29. doi: 10.1378/chest.15-0543. [Epub ahead of print] PubMed PMID: 26513209. 3: López-Gavín A, Tudó G, Vergara A, Hurtado JC, Gonzalez-Martín J. In vitro activity against Mycobacterium tuberculosis of levofloxacin, moxifloxacin and UB-8902 in combination with clofazimine and pretomanid. Int J Antimicrob Agents. 2015 Nov;46(5):582-5. doi: 10.1016/j.ijantimicag.2015.08.004. Epub 2015 Sep 7. PubMed PMID: 26421981. 4: Officioso A, Alzoubi K, Manna C, Lang F. Clofazimine Induced Suicidal Death of Human Erythrocytes. Cell Physiol Biochem. 2015;37(1):331-41. doi: 10.1159/000430357. Epub 2015 Aug 24. PubMed PMID: 26316080. 5: Faouzi M, Starkus J, Penner R. State-dependent blocking mechanism of Kv 1.3 channels by the antimycobacterial drug clofazimine. Br J Pharmacol. 2015 Nov;172(21):5161-73. doi: 10.1111/bph.13283. Epub 2015 Oct 9. PubMed PMID: 26276903. 6: Baijnath S, Naiker S, Shobo A, Moodley C, Adamson J, Ngcobo B, Bester LA, Singh S, Kruger HG, Naicker T, Govender T. Evidence for the presence of clofazimine and its distribution in the healthy mouse brain. J Mol Histol. 2015 Oct;46(4-5):439-42. doi: 10.1007/s10735-015-9634-3. Epub 2015 Jul 25. PubMed PMID: 26208572. 7: Roy K, Sil A, Das NK, Bandyopadhyay D. Effectiveness and safety of clofazimine and pentoxifylline in type 2 lepra reaction: a double-blind, randomized, controlled study. Int J Dermatol. 2015 Nov;54(11):1325-32. doi: 10.1111/ijd.12793. Epub 2015 Jun 20. PubMed PMID: 26094723. 8: Zhang S, Chen J, Cui P, Shi W, Zhang W, Zhang Y. Identification of novel mutations associated with clofazimine resistance in Mycobacterium tuberculosis. J Antimicrob Chemother. 2015 Sep;70(9):2507-10. doi: 10.1093/jac/dkv150. Epub 2015 Jun 4. PubMed PMID: 26045528; PubMed Central PMCID: PMC4539095. 9: Converse PJ, Tyagi S, Xing Y, Li SY, Kishi Y, Adamson J, Nuermberger EL, Grosset JH. Efficacy of Rifampin Plus Clofazimine in a Murine Model of Mycobacterium ulcerans Disease. PLoS Negl Trop Dis. 2015 Jun 4;9(6):e0003823. doi: 10.1371/journal.pntd.0003823. eCollection 2015 Jun. PubMed PMID: 26042792. 10: Lechartier B, Cole ST. Mode of Action of Clofazimine and Combination Therapy with Benzothiazinones against Mycobacterium tuberculosis. Antimicrob Agents Chemother. 2015 Aug;59(8):4457-63. doi: 10.1128/AAC.00395-15. Epub 2015 May 18. PubMed PMID: 25987624; PubMed Central PMCID: PMC4505229. |
PubChem Compound | 2794 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume